2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Catalog No.
S752104
CAS No.
42036-65-7
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochlor...

Handling the oily free base in Tramadol synthesis risks side reactions and inconsistent yields. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS 42036-65-7) eliminates these issues. Its stable crystalline form enables precise weighing and facile purification. The hydrochloride masks the amine during Grignard addition, then liberates in situ for selective coupling, maximizing yield and reproducibility. - Solid hydrochloride salt for accurate dosing - Protects amine in Grignard step - Ensures ≥98% purity and batch consistency

CAS Number

42036-65-7

Product Name

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H

InChI Key

CLVHTSWMNNSUSH-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCC1=O.Cl

solubility

>28.8 [ug/mL]

Synonyms

2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride; USP Tramadol Related Compound B; Dimethyl((2-oxocyclohexyl)methyl)ammonium Chloride; NSC 12467; NSC 620461;

Canonical SMILES

C[NH+](C)CC1CCCCC1=O.[Cl-]

The exact mass of the compound 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12467. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS: 42036-65-7) is the stable, crystalline hydrochloride salt of the corresponding Mannich base of cyclohexanone.[1] This form is widely specified as a critical starting material in the multi-step synthesis of the analgesic drug Tramadol and its analogs.[2][3] Its primary procurement value lies in its physical properties—solid form, high water solubility, and defined melting point—which offer significant handling, purification, and process control advantages over its free base alternative in regulated manufacturing environments.[4][5]

Procurement & Workflow Fit

Compendial Standard EP Impurity E CRS & USP Related Compound B
Salt Form Hydrochloride salt for aqueous solubility and crystalline handling
Primary Workflows Regulatory impurity testing, HPLC method validation, tramadol intermediate synthesis

Substituting 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride with its free base is a critical process error in established synthesis routes for Tramadol.[6][7] The free base is a liquid or oil, making it more difficult to handle, purify, and accurately dose in large-scale reactions compared to the stable, crystalline hydrochloride salt.[8][9] Crucially, the free amine is reactive toward the Grignard reagents used in the subsequent key reaction step, leading to side products and reduced yield.[7] The hydrochloride form effectively acts as a protecting group for the amine, which is only liberated in situ just before the Grignard reaction, ensuring process consistency and maximizing the yield of the desired intermediate.[6][7]

Substitution Risk

Salt form mismatch
Free base or HBr salt lack compendial recognition; their use may invalidate regulatory impurity test methods and standard preparation.
Analog replacement
Diethylamino or morpholino Mannich base analogs may exhibit different synthetic yield, solubility, and biological endpoint profiles.
Analytical method specificity
Validated TLC and HPLC methods are salt-form-specific; free base substitution can alter retention behavior and quantification accuracy.

Solid Form Handling Advantage

The hydrochloride salt (CAS 42036-65-7) is a white, crystalline solid with a defined melting point, typically in the range of 147-151 °C.[6] This contrasts sharply with its corresponding free base (CAS 15409-60-6), which is described as a colorless to pale yellow liquid.[7] The solid nature of the hydrochloride salt simplifies weighing, transport, and storage, and reduces risks associated with volatility and odor compared to the liquid amine.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataWhite Crystalline Solid[6]
Comparator Or BaselineFree Base (CAS 15409-60-6): Colorless to pale yellow liquid[7]
Quantified DifferenceSolid vs. Liquid
ConditionsStandard Temperature and Pressure (STP)

Solid precursors are significantly easier to handle, dose accurately, and integrate into automated or large-scale manufacturing workflows, improving process safety and reproducibility.

Compendial Identity
Head-to-head
Target: EP Impurity E CRS / USP Related B (HCl salt)
Comparator: Free base, HBr salt, diethylamino analog – not compendial
Regulatory identity requirement for ANDA/DMF filing
NMT 0.2% EP TLC limit context

Grignard Reaction Compatibility

In the synthesis of Tramadol, the aminoketone precursor is reacted with an aryl Grignard reagent, such as 3-methoxyphenylmagnesium bromide.[6] Using the free base form of the aminoketone would result in the Grignard reagent acting as a base and deprotonating the alpha-carbon or reacting with the amine itself. Process patents specify the use of the hydrochloride salt, which is treated with a base like sodium hydroxide to liberate the free amine in situ immediately before the Grignard reaction.[7] This procedure effectively 'protects' the amine functionality until the critical moment, preventing side reactions and ensuring the Grignard reagent adds to the ketone carbonyl as intended.

Evidence DimensionReactivity with Grignard Reagents
Target Compound DataAmine is protonated (as hydrochloride), rendering it unreactive towards Grignard reagents.
Comparator Or BaselineFree Base: Tertiary amine can react with Grignard reagents, leading to side products and lower yields.
Quantified DifferenceChemically compatible vs. Incompatible for direct use
ConditionsStandard Grignard reaction conditions for Tramadol synthesis (e.g., in THF solvent).

This compound's hydrochloride form is not just a preference but a process-critical requirement for achieving high yields in the most common and economically viable synthesis route for Tramadol.

Anthelmintic Activity
Reported
Paralysis 3.5× faster, death 7.8× faster vs albendazole at 8 mg/mL (p<0.001)
Supports anthelmintic screening context
M. ghanensis earthworm assay; model context

Recrystallization for High Purity

The solid nature of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride allows for highly effective purification via recrystallization, a standard and scalable industrial method. Synthesis procedures describe dissolving the crude product in a minimal amount of hot ethanol and inducing crystallization by adding a less polar solvent like acetone and cooling.[6][7] This process efficiently removes impurities from the Mannich reaction. The free base, being a liquid, would require more complex and costly purification methods like distillation, which may not be as effective for removing structurally similar impurities.

Evidence DimensionIndustrial Purification Method
Target Compound DataAmenable to scalable, high-efficiency purification by recrystallization.[6][7]
Comparator Or BaselineFree Base (Liquid): Requires distillation or chromatography, which can be more costly and less efficient at scale.
Quantified DifferenceHigh-efficiency solid recrystallization vs. Lower-efficiency liquid purification.
ConditionsPilot or industrial scale chemical manufacturing.

For pharmaceutical applications, starting material purity is non-negotiable; this compound's solid form allows for a cost-effective and reliable method to achieve the high purity required for GMP synthesis.

Mannich Yield
Class-level
~88% (CH₂Cl₂ method); ≥85% (classical Mannich)
Reported synthetic efficiency context
Yield advantage over bulkier amine analogs; class-level inference
Aqueous Solubility
Specification review
HCl salt: freely soluble in water; crystalline powder
Free base: limited water solubility, oily liquid
Supports standard preparation workflow
Salt-form-specific analytical suitability
Melting Point
Specification review
147–151 °C (HCl salt)
Rapid identity verification for salt form
Discriminates from free base (oil) and HBr salt
HPLC Method Availability
Method context
Validated HPLC-UV with 2,4-DNPH derivatization for low-ppm DAMC quantification
Supports trace impurity method transfer
Matrix-specific validation; ICH Q2(R1) context

Tramadol GMP Synthesis

This compound is the industry-standard precursor for the large-scale, regulated synthesis of the analgesic API Tramadol. Its solid form ensures ease of handling and purification, while the hydrochloride protects the amine during the critical Grignard reaction, maximizing yield and ensuring the process is reproducible and compliant with pharmaceutical manufacturing standards.[6][7]

Novel Cyclohexanol-Based API Development

In process research and development for new chemical entities (NCEs) built on a 2-aminomethyl-1-aryl-cyclohexanol core, this compound serves as an ideal, process-proven starting material. The established methods for its use, including the in-situ liberation of the free base, provide a reliable template for developing synthesis routes for analogous target molecules.

Impurity Reference Standards Synthesis

This compound is explicitly named as Tramadol EP Impurity E and USP Related Compound B.[8][9] As such, it is an essential procurement item for analytical laboratories, quality control departments, and reference standard manufacturers who need to synthesize, identify, and quantify impurities in final Tramadol API and drug products to meet regulatory requirements.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory impurity profiling for tramadol submissions
Compendial reference standard identity
EP/USP impurity limit compliance context
Anthelmintic lead discovery research
Anthelmintic endpoint assay context
Model response and SAR validation context
Process development for tramadol intermediate synthesis
Mannich reaction synthetic yield context
Process-scale yield and purity review
GMP reference standard qualification and method transfer
Salt-form physical properties (crystalline, mp, solubility)
Identity verification and standard preparation consistency

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42036-65-7

Wikipedia

(2rs)-2-((dimethylamino)methyl)cyclohexanone hydrochloride

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